3-(Dibenzylamino)oxetane-3-carboxylic acid
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Overview
Description
3-(Dibenzylamino)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and a dibenzylamino group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzylamino)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the dibenzylamino group. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions. For example, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzylamino)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction could produce oxetane alcohols.
Scientific Research Applications
3-(Dibenzylamino)oxetane-3-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Dibenzylamino)oxetane-3-carboxylic acid involves its interaction with molecular targets and pathways. The oxetane ring’s stability and reactivity play a crucial role in its biological and chemical effects. The compound can undergo ring-opening reactions, which are essential for its activity in various applications .
Comparison with Similar Compounds
Similar Compounds
3-(Dibenzylamino)oxetane-3-carboxylic acid: Features a dibenzylamino group and an oxetane ring.
3-(Dibenzylamino)oxetane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
3-(Dibenzylamino)oxetane-3-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
The presence of the dibenzylamino group and the oxetane ring provides a distinct combination of stability and reactivity, making it valuable for various research and industrial purposes .
Biological Activity
3-(Dibenzylamino)oxetane-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound features an oxetane ring, which is known for its unique properties as a bioisostere of carboxylic acids. The presence of the dibenzylamino moiety enhances its lipophilicity and potential interactions with biological targets.
The mechanism of action for this compound primarily involves its interaction with various receptors and enzymes. The oxetane structure allows it to mimic carboxylic acids, potentially influencing signaling pathways related to inflammation and pain modulation.
Biological Activity
Research indicates that compounds containing oxetane rings can exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Studies suggest that oxetane derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, related compounds have demonstrated significant inhibition of prostaglandin synthesis in vitro .
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating potential use as antimicrobial agents .
- Anticancer Activity : Preliminary studies suggest that oxetane derivatives may possess antiproliferative effects against certain cancer cell lines, making them candidates for further investigation in cancer therapy .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other compounds within its class.
Compound Name | IC50 (μM) COX Inhibition | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | TBD | TBD | TBD |
Oxetan-3-ol | 15 | Moderate | Low |
Ibuprofen (control) | 0.5 | High | Moderate |
Note: TBD = To Be Determined based on further studies.
Case Studies
- Inhibition of Eicosanoid Biosynthesis : A study evaluated the effects of oxetan derivatives on eicosanoid biosynthesis using RBL-1 cells. The results indicated that these compounds could effectively reduce the production of inflammatory mediators such as PGE2 and LTB4, suggesting a strong anti-inflammatory potential .
- Antimicrobial Testing : In vitro assays demonstrated that various oxetane derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights their potential as leads for antibiotic development .
Properties
IUPAC Name |
3-(dibenzylamino)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(21)18(13-22-14-18)19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOUEIQUQKMHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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